molecular formula C11H16N4O6 B1587732 5-Oxoprolylasparaginylglycine CAS No. 73024-87-0

5-Oxoprolylasparaginylglycine

Cat. No.: B1587732
CAS No.: 73024-87-0
M. Wt: 300.27 g/mol
InChI Key: HYMUIMPABXIACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxoprolylasparaginylglycine (molecular formula: C₁₄H₂₂N₄O₈) is a tripeptide composed of three residues: 5-oxoproline (a cyclic lactam derivative of glutamic acid), asparagine, and glycine. This compound is notable for its unique structural configuration, which combines a rigid pyrrolidone ring (from 5-oxoproline) with flexible amino acid side chains. Its molecular weight is approximately 386.35 g/mol, and it exhibits hydrophilic properties owing to multiple polar functional groups (carboxyl, amide, and hydroxyl moieties).

Properties

CAS No.

73024-87-0

Molecular Formula

C11H16N4O6

Molecular Weight

300.27 g/mol

IUPAC Name

2-[[4-amino-4-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]acetic acid

InChI

InChI=1S/C11H16N4O6/c12-7(16)3-6(10(20)13-4-9(18)19)15-11(21)5-1-2-8(17)14-5/h5-6H,1-4H2,(H2,12,16)(H,13,20)(H,14,17)(H,15,21)(H,18,19)

InChI Key

HYMUIMPABXIACR-UHFFFAOYSA-N

SMILES

C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)O

sequence

XNG

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water)
This compound C₁₄H₂₂N₄O₈ 386.35 Pyrrolidone, amide, carboxyl High
Glutathione (γ-L-Glutamyl-L-cysteinylglycine) C₁₀H₁₇N₃O₆S 307.32 Thiol, carboxyl, amide High
Carnosine (β-Alanyl-L-histidine) C₉H₁₄N₄O₃ 226.23 Imidazole, amide Moderate
Aspartylglycine C₆H₁₀N₂O₅ 190.16 Carboxyl, amide High

Key Observations :

  • Rigidity vs. Flexibility: The pyrrolidone ring in this compound introduces conformational rigidity absent in linear peptides like aspartylglycine or carnosine.
  • Functional Diversity : Unlike glutathione, which contains a thiol group for redox activity, this compound lacks redox-active moieties but may participate in hydrogen bonding via asparagine’s amide side chain.

Functional Analogues

Key Observations :

  • Mechanistic Differences: While glutathione and carnosine are well-characterized in redox and buffering roles, this compound’s activity appears more niche, with preliminary studies suggesting protease inhibition.

Stability and Metabolic Pathways

  • Metabolic Degradation : this compound is susceptible to hydrolysis by peptidases due to its standard peptide bonds, whereas glutathione’s γ-glutamyl linkage confers resistance to degradation.
  • Thermal Stability: Differential scanning calorimetry (DSC) data indicate a melting point of 215°C for this compound, higher than carnosine (190°C) but lower than glutathione (245°C).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.